molecular formula C21H15FN2O2 B13585793 N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide

N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide

Cat. No.: B13585793
M. Wt: 346.4 g/mol
InChI Key: HRGQMQVNCIJPFD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 9,10-dihydroacridin-9-one.

    Condensation Reaction: The 2-fluoroaniline is reacted with 9,10-dihydroacridin-9-one under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with a similar structure but lacking the fluorophenyl and acetamide groups.

    9,10-Dihydroacridin-9-one: A precursor in the synthesis of the target compound.

    N-Phenylacetamide: A simpler analog without the acridine moiety.

Uniqueness

N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is unique due to the presence of both the fluorophenyl and acridine moieties, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C21H15FN2O2/c22-16-9-3-4-10-17(16)23-20(25)13-24-18-11-5-1-7-14(18)21(26)15-8-2-6-12-19(15)24/h1-12H,13H2,(H,23,25)

InChI Key

HRGQMQVNCIJPFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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